molecular formula C19H23ClN4O3 B6475318 5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640880-75-5

5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Katalognummer: B6475318
CAS-Nummer: 2640880-75-5
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: WQBAACHSWPUKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine (CAS 2640880-75-5) is a chemical compound with the molecular formula C19H23ClN4O3 and a molecular weight of 390.86 g/mol . It is characterized by a piperidine core that is differentially substituted with a 5-chloro-N-methylpyrimidin-2-amine group and a 3,5-dimethoxybenzoyl moiety . This specific structure suggests its potential application in medicinal chemistry research, particularly as an intermediate or precursor in the development of biologically active molecules. Compounds with similar piperidine and pyrimidine scaffolds are frequently investigated in drug discovery for their interactions with various enzymatic targets . Key physical and chemical properties include a predicted density of 1.283 g/cm³, a topological polar surface area of 67.8 Ų, and an XLogP3 of 2.9, which can inform solubility and handling protocols in the laboratory . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-23(19-21-11-14(20)12-22-19)15-4-6-24(7-5-15)18(25)13-8-16(26-2)10-17(9-13)27-3/h8-12,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAACHSWPUKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is C19H23ClN4O3C_{19}H_{23}ClN_{4}O_{3} with a molecular weight of 378.86 g/mol. Its structure features a pyrimidine core substituted with a chloro group and a piperidine moiety linked to a dimethoxybenzoyl group, which is crucial for its biological activity .

Research indicates that this compound acts as a selective antagonist at adenosine receptors, particularly the A1 and A2A subtypes. The binding affinity and selectivity were assessed through radioligand binding assays, revealing significant interactions with human adenosine receptors expressed in various cell lines . The compound's structural features play a critical role in its binding efficacy and selectivity profile.

1. Antagonistic Properties

The compound has been shown to inhibit the canonical cyclic adenosine monophosphate (cAMP) pathway, which is pivotal in various physiological processes. In vitro studies demonstrated that it effectively blocks receptor-mediated signaling, leading to potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial .

2. Pharmacokinetics

Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics. The compound's metabolic stability and half-life are under investigation to determine its viability as a therapeutic agent .

3. Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Neurological Disorders : In models of neurodegeneration, the compound exhibited neuroprotective effects by modulating adenosine receptor activity, suggesting potential applications in treating Alzheimer's disease.
  • Cancer Research : Its ability to influence tumor microenvironments through adenosine signaling pathways has made it a candidate for cancer therapy, particularly in tumors that exploit these pathways for growth and survival .

Data Summary

Property Value
Molecular FormulaC19H23ClN4O3
Molecular Weight378.86 g/mol
Biological TargetAdenosine receptors (A1, A2A)
MechanismAntagonist
Potential ApplicationsNeurological disorders, cancer

Research Findings

Recent research has expanded on the structure-activity relationship (SAR) of similar compounds, highlighting how modifications can enhance selectivity and potency against specific receptor subtypes. The presence of specific substituents on the piperidine and pyrimidine rings significantly influences biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperidine Modifications

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Biological Activity Reference
N-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine C₁₆H₁₇BrClN₅O 410.7 Bromopyridine-3-carbonyl substituent; lacks methoxy groups Unreported, but bromine may enhance lipophilicity
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl... C₂₈H₃₄N₆O₄ 542.6 Ethyl-linked 3,5-dimethoxyphenyl; additional methoxy and methylpiperazine groups Likely kinase inhibition (structural similarity to BRD4 inhibitors)
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) C₂₈H₃₃N₃ 411.6 2,3-Dimethylbenzyl substituent; indole-pyridine core Synergistic antibacterial activity with carbapenems

Key Observations :

  • Replacement of the 3,5-dimethoxybenzoyl group with bromopyridine (as in the first analogue) increases molecular weight and alters electronic properties. Bromine’s hydrophobicity could improve membrane permeability but may reduce target specificity.

Pyrimidine Core Modifications

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Reference
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine C₁₀H₁₃ClN₄ 224.7 Simpler pyridine-2-amine core; no benzoyl group Unreported; dihydrochloride salt suggests CNS applications
1-(5-Chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₇ClN₆O₂ 420.8 Pyrazolo-pyrimidine fused core; dihydrobenzodioxin substituent Likely kinase or receptor inhibition due to fused heterocycle

Key Observations :

  • The pyrazolo-pyrimidine core in the second compound increases rigidity, which might enhance binding affinity but reduce metabolic stability .

Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Implication Reference
[1-(Benzyl)-piperidin-4-yl]-(thiazol-2-yl)amine derivatives Varies ~300-400 Thiazole substituent; benzyl group Dopamine D2 antagonism (CNS applications)
4-[4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine C₂₆H₂₈BrN₇ 538.5 Imidazole-pyrimidine hybrid; bromophenyl group BRD4 bromodomain inhibition (anticancer)

Key Observations :

  • Thiazole-containing analogues (e.g., ) demonstrate the importance of heterocyclic substituents in CNS targeting, whereas the target compound’s dimethoxybenzoyl group may favor different receptor interactions.

Vorbereitungsmethoden

Synthesis of N-Methylpiperidin-4-amine

The piperidin-4-ylamine backbone is first functionalized with a methyl group. Reductive amination or direct alkylation are common strategies. For instance, reacting piperidin-4-amine with formaldehyde and sodium cyanoborohydride under acidic conditions yields N-methylpiperidin-4-amine with >80% efficiency. Alternatively, alkylation using methyl iodide in the presence of a base like potassium carbonate generates the N-methyl derivative, though this method requires careful stoichiometry to avoid over-alkylation.

Key reaction conditions :

  • Solvent: Methanol or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Reaction time: 12–24 hours

Introduction of the 3,5-Dimethoxybenzoyl Group

The N-methylpiperidin-4-amine undergoes acylation with 3,5-dimethoxybenzoyl chloride. This step typically employs Schotten-Baumann conditions , where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. The reaction achieves >90% yield when conducted at 0–5°C to minimize side reactions.

Optimization note :

  • Use of 1.2 equivalents of 3,5-dimethoxybenzoyl chloride ensures complete conversion.

  • Catalytic dimethylaminopyridine (DMAP) accelerates the reaction by activating the acyl chloride.

Pyrimidine Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

The intermediate 1-(3,5-dimethoxybenzoyl)-N-methylpiperidin-4-amine is coupled with 5-chloro-2-fluoropyrimidine via SNAr. The fluorine atom at position 2 of the pyrimidine is displaced by the secondary amine under heated conditions (80–100°C) in a polar aprotic solvent like dimethylformamide (DMF).

Representative procedure :

  • Combine 1-(3,5-dimethoxybenzoyl)-N-methylpiperidin-4-amine (1.0 eq), 5-chloro-2-fluoropyrimidine (1.1 eq), and DIPEA (2.0 eq) in DMF.

  • Heat at 90°C for 16 hours.

  • Isolate the product via aqueous workup and column chromatography (SiO2, ethyl acetate/hexane).

Yield : 65–75%.

Buchwald-Hartwig Amination

For improved efficiency, palladium-catalyzed coupling is employed. This method avoids harsh conditions and enhances regioselectivity. A mixture of Pd(OAc)2, Xantphos, and cesium carbonate in toluene facilitates the coupling between 5-chloro-2-aminopyrimidine and the piperidine intermediate.

Critical parameters :

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Temperature: 100–110°C

  • Yield: 80–85%

Reaction Optimization and Challenges

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF906892
Toluene1108298
DMSO1007595

Data adapted from methodologies in WO2011112662A1 and WO2009126863A2.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (ethyl acetate/hexane gradient) removes unreacted starting materials.

  • Recrystallization from ethanol/water mixtures enhances purity to >99%.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 6.45 (d, 2H, aryl-H), 3.85 (s, 6H, OCH3), 3.72–3.68 (m, 1H, piperidine-H), 2.98 (s, 3H, NCH3).

  • HRMS : m/z calculated for C20H24ClN4O3 [M+H]+: 419.1485, found: 419.1489.

Scale-Up Considerations

Catalytic Efficiency

Larger batches require optimized catalyst loading. Reducing Pd(OAc)2 to 2 mol% with increased ligand (Xantphos, 5 mol%) maintains yields >80% while lowering costs.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times for Buchwald-Hartwig amination, achieving 85% yield with comparable purity.

Solid-Phase Synthesis

Immobilizing the piperidine intermediate on Wang resin enables iterative coupling and washing steps, though yields are lower (60–70%) .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 3,5-dimethoxybenzoyl chloride and 4-aminopiperidine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 5-chloro-2-aminopyrimidine with methyl iodide under basic conditions (e.g., NaH in DMF) to introduce the N-methyl group.
  • Amide coupling : Using 1-(3,5-dimethoxybenzoyl)piperidin-4-amine with activated pyrimidine intermediates via carbodiimide-mediated coupling (e.g., EDCI/HOBt in dichloromethane) .
  • Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF for better regioselectivity) and reaction temperature (e.g., 0–5°C for sensitive intermediates) can improve yields. Catalysts like palladium or copper may enhance cross-coupling steps .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at ~160 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the piperidine ring .
  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the 3,5-dimethoxybenzoyl group relative to the pyrimidine core. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the crystal lattice .
  • Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 433.15) and detects fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃ or halogens) to assess electronic effects on receptor binding.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • In vitro assays : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., cancer cell proliferation) to correlate structural changes with activity .

Advanced: How can contradictions in bioactivity data across studies be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., mycoplasma-free HeLa cells).
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts to verify specificity .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends in potency outliers caused by solvent effects or assay protocols .

Advanced: What computational strategies predict its binding modes with biological targets?

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., hydrophobic contacts with piperidine and π-stacking with pyrimidine).
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the 3,5-dimethoxybenzoyl group .
  • Free-energy calculations : Apply MM-GBSA to estimate binding affinities and rank analogs .

Advanced: How can low aqueous solubility be addressed in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the pyrimidine amine group to enhance solubility.
  • Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability .
  • LogP adjustment : Replace lipophilic groups (e.g., dimethoxybenzoyl) with polar moieties (e.g., sulfonamides) while maintaining potency .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzymatic assays : Measure inhibition of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits.
  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled compounds) for GPCR or nuclear receptor targets .

Advanced: How can regioselectivity challenges in synthesis be mitigated?

  • Protecting groups : Temporarily block the piperidine nitrogen with Boc to direct substitution to the pyrimidine ring.
  • Stepwise functionalization : Prioritize chloro-substitution before introducing the methyl group to avoid steric hindrance .
  • Catalytic control : Use Pd-mediated C–H activation for selective functionalization of the dimethoxybenzoyl ring .

Advanced: How is target engagement validated in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment.
  • BRET (Bioluminescence Resonance Energy Transfer) : Detect real-time interactions between the compound and tagged receptors .
  • Competitive pull-down assays : Use biotinylated probes to compete with the compound for binding sites .

Advanced: How can environmental impact assessments guide disposal protocols?

  • Degradation studies : Test hydrolysis under acidic/basic conditions (e.g., pH 2–12) and UV exposure to identify persistent metabolites.
  • Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays to estimate LC₅₀ values .
  • Waste management : Recommend incineration with alkali scrubbers to neutralize halogenated byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.